

# Spectroscopic Data for Parent 1,2-Dihydroisoquinoline Remains Elusive

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## Compound of Interest

Compound Name: 1,2-Dihydroisoquinoline

Cat. No.: B1215523

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A comprehensive search for the spectroscopic data (NMR, IR, and MS) of the parent **1,2-dihydroisoquinoline** has proven to be a significant challenge, hindering the creation of a detailed technical guide on the subject. Despite extensive investigation into scientific literature and chemical databases, specific, experimentally-derived spectral information for the unsubstituted **1,2-dihydroisoquinoline** molecule is not readily available.

This scarcity of data suggests that the parent **1,2-dihydroisoquinoline** may be an unstable or difficult-to-isolate compound, limiting its thorough characterization and the subsequent publication of its spectroscopic properties. While numerous studies detail the synthesis and spectroscopic analysis of various substituted **1,2-dihydroisoquinoline** derivatives, this information is not directly transferable to the parent molecule.

The investigation did yield substantial spectroscopic data for the closely related but structurally distinct compound, 1,2,3,4-tetrahydroisoquinoline. This saturated analog is a stable, well-characterized molecule with readily available NMR, IR, and MS data.

## Available Spectroscopic Data for the Related Compound: 1,2,3,4-Tetrahydroisoquinoline

For researchers interested in the general isoquinoline scaffold, the following tables summarize the typical spectroscopic data for 1,2,3,4-tetrahydroisoquinoline.

## NMR Spectroscopy Data for 1,2,3,4-Tetrahydroisoquinoline

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1	Multiplet	4H	Aromatic protons
~4.0	Singlet	2H	CH <sub>2</sub> (C1)
~3.1	Triplet	2H	CH <sub>2</sub> (C3)
~2.8	Triplet	2H	CH <sub>2</sub> (C4)
Variable	Broad Singlet	1H	NH

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~134-135	Quaternary Aromatic Carbon
~129	Aromatic CH
~126-127	Aromatic CH
~47	CH <sub>2</sub> (C1)
~43	CH <sub>2</sub> (C3)
~29	CH <sub>2</sub> (C4)

## IR Spectroscopy Data for 1,2,3,4-Tetrahydroisoquinoline

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
~3000-3100	Medium	Aromatic C-H Stretch
~2800-3000	Medium	Aliphatic C-H Stretch
~1600	Medium	Aromatic C=C Stretch
~1450-1500	Medium	Aromatic C=C Stretch
~740	Strong	Aromatic C-H Bend (ortho-disubstituted)

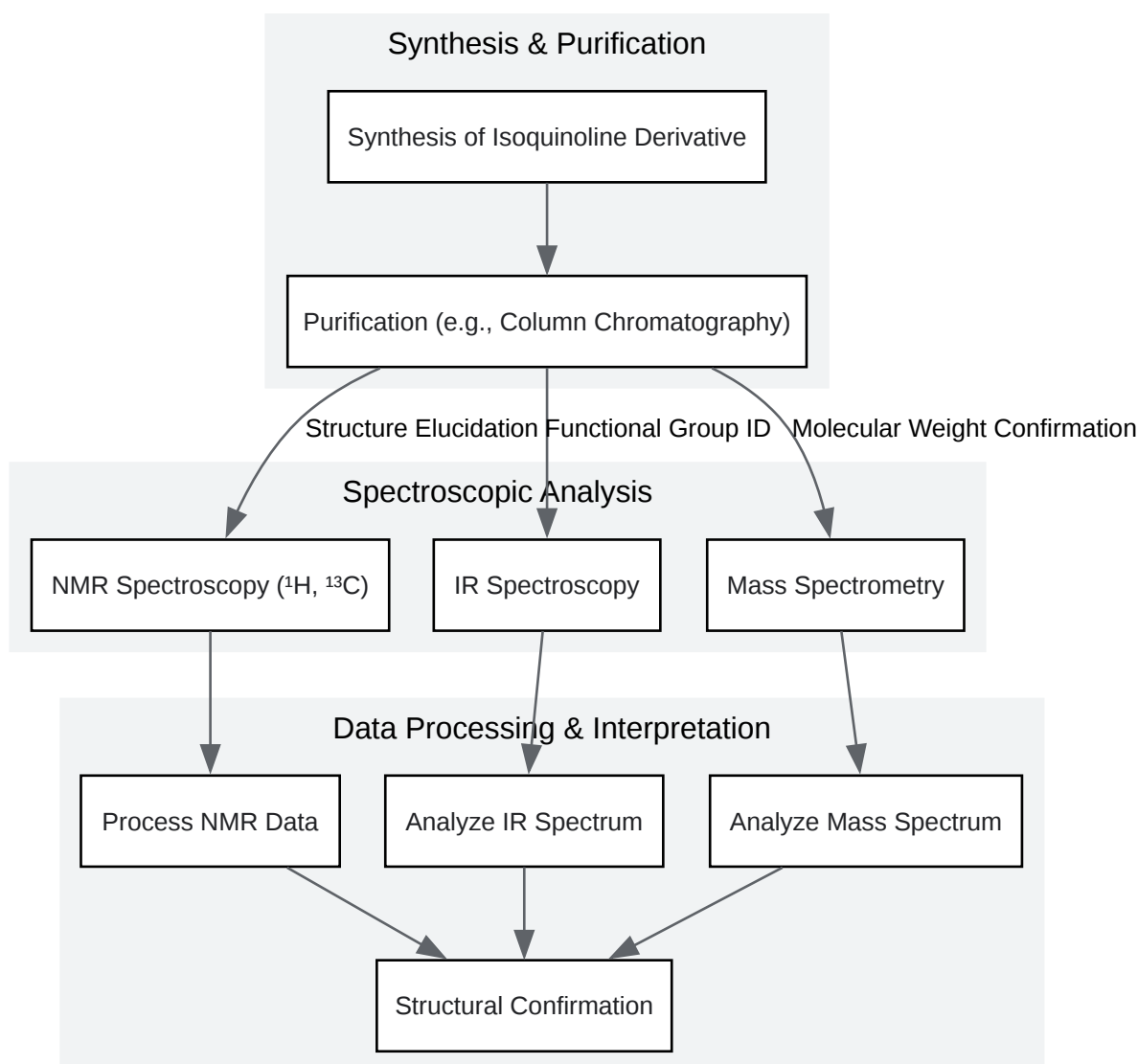
## Mass Spectrometry Data for 1,2,3,4-Tetrahydroisoquinoline

m/z	Relative Intensity	Assignment
133	High	Molecular Ion [M] <sup>+</sup>
132	High	[M-H] <sup>+</sup>
104	Medium	[M-C <sub>2</sub> H <sub>5</sub> N] <sup>+</sup> (Retro-Diels-Alder fragmentation)

## Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of a given compound are highly specific to the instrumentation and software used. However, a general workflow for the characterization of a synthesized isoquinoline derivative is outlined below.

## General Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis and spectroscopic characterization of an isoquinoline derivative.

Due to the inability to locate the specific spectroscopic data for the parent **1,2-dihydroisoquinoline**, it is not possible to provide the detailed, in-depth technical guide as originally requested. Further research in specialized, non-digitized chemical literature may be required to uncover this information. For professionals in drug development and related scientific fields, the extensive data available for substituted **1,2-dihydroisoquinolines** and 1,2,3,4-tetrahydroisoquinoline may serve as valuable points of reference.

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